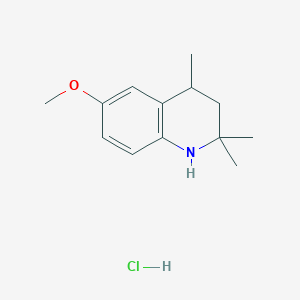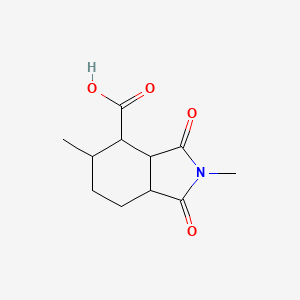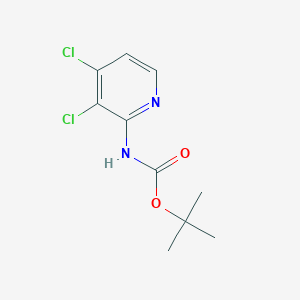
2-(2,6-Dichlorobenzoyl)-5-methylpyridine
Vue d'ensemble
Description
“2-(2,6-Dichlorobenzoyl)-5-methylpyridine” seems to be a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a methyl group at the 5-position and a 2,6-dichlorobenzoyl group at the 2-position .
Synthesis Analysis
While specific synthesis methods for “2-(2,6-Dichlorobenzoyl)-5-methylpyridine” are not available, the synthesis of similar compounds often involves the reaction of a pyridine derivative with a suitable benzoyl chloride derivative .
Applications De Recherche Scientifique
1. Antimalarial Activity
The derivative 2,5-dichlorobenzo[c][2,7]naphthyridine, related to 2-(2,6-Dichlorobenzoyl)-5-methylpyridine, was synthesized and tested for antimalarial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The study demonstrated significant antimalarial activity, indicating potential applications in treating malaria (Görlitzer et al., 2006).
2. Role in Synthesis of Biologically Active Molecules
A series of new 2-chloro-5-methylpyridine-3-carbaldehyde imines were prepared, showcasing the role of 2-(2,6-Dichlorobenzoyl)-5-methylpyridine derivatives in the synthesis of compounds with potential applications as herbicides, fungicides, and antiviral agents. These compounds are highlighted for their role in biology, including vision and ATP synthesis (Gangadasu et al., 2002).
3. Intermediate in Pharmaceutical and Pesticide Production
2-Chloro-5-trichloromethylpyridine, a compound related to 2-(2,6-Dichlorobenzoyl)-5-methylpyridine, has been noted as an important intermediate in the manufacture of various medicines and pesticides. The study underlines its significance in the chemical industry and its role in the production of high-purity compounds (Su Li, 2005).
4. Catalytic Behavior in Ethylene Oligomerization
Research on nickel complexes bearing phosphinopyridine ligands, which can be structurally related to 2-(2,6-Dichlorobenzoyl)-5-methylpyridine, showed that these complexes have applications in catalyzing the oligomerization of ethylene. The study sheds light on the role of these compounds in industrial processes involving polymer production (Speiser et al., 2004).
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-11(16-7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYPPSQXHBGUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorobenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)

![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)


![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)


![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)
![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)

![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
